Cas no 40432-51-7 (1-BENZHYDRYLAZETAN-3-OL)

1-BENZHYDRYLAZETAN-3-OL is a heterocyclic organic compound featuring a benzhydryl group attached to an azetidine ring with a hydroxyl substituent at the 3-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The azetidine scaffold offers enhanced metabolic stability compared to larger ring systems, while the benzhydryl moiety can influence binding affinity in target molecules. The hydroxyl group provides a versatile handle for further functionalization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its rigid framework can improve selectivity and pharmacokinetic profiles. High purity grades are available for research applications.
1-BENZHYDRYLAZETAN-3-OL structure
1-BENZHYDRYLAZETAN-3-OL structure
Product Name:1-BENZHYDRYLAZETAN-3-OL
CAS No:40432-51-7
MF:C16H17NO
MW:239.312284231186
MDL:MFCD00205109
CID:328710
PubChem ID:330448
Update Time:2025-06-26

1-BENZHYDRYLAZETAN-3-OL Chemical and Physical Properties

Names and Identifiers

    • 1-BENZHYDRYLAZETAN-3-OL
    • 1-BENZHYDRYL-3-AZETIDINOL1-BENZHYDRYL-3-HYDROXYAZETIDINE1-BENZHYDRYL-3-HYDROXYAZETIDINE HCL1-BENZHYDRYLAZETAN-3-OL1-BENZHYDRYLAZETIDIN-3-OL1-(DIPHENYLMETHYL)-3-HYDROXYAZETIDINEBUTTPARK 37\04-13N-BENZHYDRYLAZETIDIN-3-OL
    • 1-BENZHYDRYL-3-HYDROXYAZETIDINE
    • 1-benzhydrylazetidin-3-ol
    • CBDivE_013047
    • AC-2257
    • N-benzhydryl-azetidin-3-ol
    • SY002560
    • Maybridge1_002189
    • 1-benzhydrylazetidin-3-ol;N-Benzhydrylazetidin-3-ol
    • PB12132
    • Maybridge3_003982
    • SCHEMBL48800
    • AKOS000278183
    • 1-(Diphenylmethyl)-3-azetidinol
    • D3907
    • BDBM50145679
    • MFCD00205109
    • IDI1_015369
    • BP-11495
    • Oprea1_406945
    • N-diphenylmethyl azetidin-3-ol
    • 18621-17-5
    • n-benzhydrylazetidin-3-ol
    • 1-Benzhydryl-3-azetidinol
    • AM20030224
    • 1-(DIPHENYLMETHYL)-3-HYDROXYAZETINIDE
    • A825102
    • 1-diphenylmethyl-3-azetidinol
    • UXG
    • Z1342868616
    • 1-(diphenylmethyl)azetidin-3-ol
    • BCP26302
    • 40432-51-7
    • J-011948
    • 1-Benzhvdrvl-3-azetidinol
    • FT-0648181
    • SB10071
    • DTXSID20940050
    • FT-0689451
    • 300683-73-2
    • STR06841
    • diphenylmethylazetidin-3-ol
    • NSC-319045
    • FT-0607364
    • Q-200106
    • SR-01000639368-1
    • CCG-49951
    • 1-benzhydryl-3-azetanol
    • EN300-101240
    • 1-diphenylmethyl-3-hydroxyazetidine
    • n-diphenylmethylazetidin-3-ol
    • 1-Benzhydryl-3-azetidinol #
    • HMS1442E22
    • F2147-0186
    • A4121
    • BCP27340
    • NSC319045
    • 1-Benzhydryl-azetidin-3-ol
    • Azetidine, 1-diphenylmethyl-3-hydroxy-
    • Cambridge id 5100468
    • BRD-K80272551-001-01-4
    • 1-(Diphenylmethyl)-3-hydroxyazetidine
    • CS-D0677
    • N-(diphenylmethyl)-3-hydroxyazetidine
    • 3-Azetidinol, 1-(diphenylmethyl)-
    • BB 0240977
    • CBDivE_000245
    • CHEMBL3763552
    • 1-diphenylmethylazetidin-3-ol
    • DB-012974
    • DB-363249
    • 1-Benzhydrylazetidin-3-ol;1-(Diphenylmethyl)-3-hydroxyazetidine ;N-benzhydrylazetidin-3-ol
    • BBL010042
    • STK500368
    • ALBB-010097
    • DB-013255
    • MDL: MFCD00205109
    • Inchi: 1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2
    • InChI Key: MMAJXKGUZYDTHV-UHFFFAOYSA-N
    • SMILES: OC1CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 239.131
  • Monoisotopic Mass: 239.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5A^2
  • XLogP3: 2.6

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.189
  • Boiling Point: 353.8°C at 760 mmHg
  • Flash Point: 101.7°C
  • Refractive Index: 1.64
  • PSA: 23.47000
  • LogP: 2.39040

1-BENZHYDRYLAZETAN-3-OL Security Information

  • Storage Condition:-15°C

1-BENZHYDRYLAZETAN-3-OL Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B927837-25mg
1-BENZHYDRYLAZETAN-3-OL
40432-51-7 95%
25mg
¥900.00 2022-09-02
Cooke Chemical
M2396654-25mg
1-BENZHYDRYLAZETAN-3-OL
40432-51-7 95%
25mg
RMB 800.00 2025-02-21

Additional information on 1-BENZHYDRYLAZETAN-3-OL

Introduction to 1-Benzhydrylazetan-3-ol (CAS No. 40432-51-7)

1-Benzhydrylazetan-3-ol, identified by its Chemical Abstracts Service (CAS) number 40432-51-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its benzhydryl and azetan-3-ol functional groups, has garnered attention due to its structural uniqueness and potential biological activities. The benzhydryl moiety, known for its stability and interaction with biological targets, while the azetan-3-ol ring system introduces a three-membered heterocycle that can modulate electronic properties and binding affinities. Such structural features make 1-Benzhydrylazetan-3-ol a promising candidate for further exploration in drug discovery and development.

The synthesis of 1-Benzhydrylazetan-3-ol involves multi-step organic transformations, typically starting from readily available precursors such as benzophenone derivatives and azetane precursors. The introduction of the azetan-3-ol group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to enhance the efficiency and selectivity of the process. These synthetic approaches not only facilitate the production of 1-Benzhydrylazetan-3-ol but also provide insights into its structural analogs, which could exhibit enhanced pharmacological properties.

In recent years, 1-Benzhydrylazetan-3-ol has been studied for its potential applications in medicinal chemistry. The benzhydryl group is a well-known pharmacophore found in numerous bioactive molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its ability to form hydrogen bonds and interact with aromatic residues in proteins makes it a valuable scaffold for drug design. Additionally, the azetan-3-ol ring system can serve as a conformationally constrained moiety, influencing the binding mode of the molecule to its target. This structural flexibility has been exploited to develop novel compounds with improved pharmacokinetic profiles.

One of the most intriguing aspects of 1-Benzhydrylazetan-3-ol is its potential role in modulating biological pathways associated with neurological disorders. Preclinical studies have suggested that molecules containing the benzhydryl group may interact with receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The azetan-3-ol moiety further enhances this potential by providing a rigid yet adaptable framework that can optimize receptor binding. Further research is needed to fully elucidate the mechanisms through which 1-Benzhydrylazetan-3-ol exerts its effects, but preliminary findings are promising.

The chemical properties of 1-Benzhydrylazetan-3-ol also make it an interesting subject for material science applications. Its ability to form stable complexes with other molecules suggests potential uses in supramolecular chemistry and polymer science. For instance, it could be employed as a monomer or cross-linking agent in the development of novel polymers with tailored properties. The benzhydryl group's electron-withdrawing nature can influence polymer chain dynamics, while the azetan-3-ol ring can introduce specific functionalization points for further chemical modifications.

From an industrial perspective, the production of 1-Benzhydrylazetan-3-ol on an industrial scale presents both challenges and opportunities. While synthetic routes have been established in the laboratory, scaling up these processes requires optimization for cost-effectiveness and sustainability. Green chemistry principles are being increasingly applied to develop more environmentally friendly synthetic methods. For example, catalytic processes that minimize waste and energy consumption are being explored as alternatives to traditional multi-step syntheses.

The future of research on 1-Benzhydrylazetan-3-ol lies in interdisciplinary collaboration between chemists, biologists, and pharmacologists. Advances in computational chemistry can aid in predicting biological activity and designing derivatives with enhanced properties. High-throughput screening techniques can accelerate the identification of lead compounds derived from 1-Benzhydrylazetan-3-ol, expediting their transition from bench to market. Additionally, partnerships between academic institutions and pharmaceutical companies can foster innovation and ensure that promising compounds like 1-Benzhydrylazetan-3-ol reach patients who need them.

In conclusion, 1-Benzhydrylazetan-3-ol (CAS No. 40432-51-7) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features—combining a stable benzhydryl group with a conformationally constrained azetan moiety—make it an attractive scaffold for drug discovery. As research continues to uncover new applications for this molecule, it is likely that 1-Benzhydrylazetan-o] will play an increasingly important role in addressing some of today's most pressing medical challenges.

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